Tert-butyl 6-(methylamino)-5-nitropyridine-2-carboxylate
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Overview
Description
Tert-butyl 6-(methylamino)-5-nitropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a methylamino group, and a nitro group attached to a pyridine ring. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(methylamino)-5-nitropyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a pyridine derivative to introduce the nitro group. This is followed by the introduction of the methylamino group through nucleophilic substitution reactions. Finally, the tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(methylamino)-5-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the methylamino position.
Scientific Research Applications
Tert-butyl 6-(methylamino)-5-nitropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 6-(methylamino)-5-nitropyridine-2-carboxylate involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds and interact with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-amino-5-nitropyridine-2-carboxylate
- Tert-butyl 6-(ethylamino)-5-nitropyridine-2-carboxylate
- Tert-butyl 6-(dimethylamino)-5-nitropyridine-2-carboxylate
Uniqueness
Tert-butyl 6-(methylamino)-5-nitropyridine-2-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the methylamino group, in particular, allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
tert-butyl 6-(methylamino)-5-nitropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)7-5-6-8(14(16)17)9(12-4)13-7/h5-6H,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXICGCBOFWMVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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